molecular formula C8H16OS B13581410 (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol

(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol

Cat. No.: B13581410
M. Wt: 160.28 g/mol
InChI Key: LQEDXPFREGVZIG-UHFFFAOYSA-N
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Description

(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with tert-butyl alcohol and a thiol reagent. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and tert-butoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(Tert-butoxy)cyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    (1r,3r)-3-(Tert-butoxy)cyclobutane-1-amine: Contains an amine group instead of a thiol group.

    (1r,3r)-3-(Tert-butoxy)cyclobutane-1-carboxylic acid: Features a carboxylic acid group in place of the thiol group.

Uniqueness

(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-thiol

InChI

InChI=1S/C8H16OS/c1-8(2,3)9-6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3

InChI Key

LQEDXPFREGVZIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)S

Origin of Product

United States

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